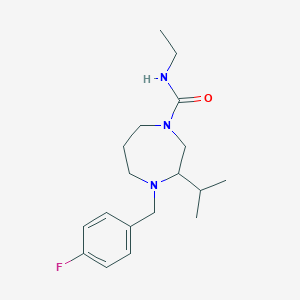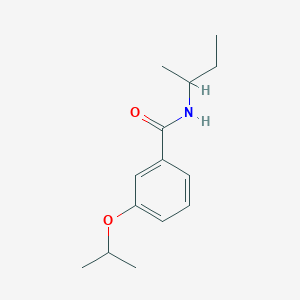
ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as a potential drug candidate for the treatment of different diseases.
作用机制
The mechanism of action of ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques in the brain. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in cancer cell growth and survival. Additionally, it has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in the brain, and reduce inflammation. Additionally, it has been found to have a neuroprotective effect by reducing oxidative stress and protecting neurons from damage.
实验室实验的优点和局限性
The advantages of using ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate in lab experiments include its potent anticancer and neuroprotective properties, its ability to inhibit specific enzymes and proteins, and its low toxicity. However, its limitations include its complex synthesis process and its limited availability.
未来方向
There are several future directions for the study of ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate. One direction is to further investigate its potential use in the treatment of cancer and Alzheimer's disease. Another direction is to explore its use in combination with other drugs to enhance its therapeutic efficacy. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research.
合成方法
The synthesis of ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate is a complex process that involves several steps. The most common method used for its synthesis is the reaction of 2-methyl-3-phenylacrylic acid with piperidine and ethyl chloroformate. This reaction leads to the formation of this compound as the final product.
科学研究应用
Ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has shown promising results in the treatment of Alzheimer's disease by inhibiting the formation of beta-amyloid plaques in the brain.
属性
IUPAC Name |
ethyl 1-[(Z)-2-methyl-3-phenylprop-2-enoyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-22-18(21)16-10-7-11-19(13-16)17(20)14(2)12-15-8-5-4-6-9-15/h4-6,8-9,12,16H,3,7,10-11,13H2,1-2H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULKEWYHXBVNPY-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)C(=O)/C(=C\C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5351739.png)

![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)
![1-(2-furoyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5351768.png)
![2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide](/img/structure/B5351774.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5351781.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5351789.png)

![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)